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Compound of Interest

Compound Name: 2-Nitropyridine

Cat. No.: B7776485

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Nitropyridine, a key heterocyclic compound with applications in medicinal chemistry and
materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of 2-Nitropyridine, offering a
valuable resource for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
2-Nitropyridine. The following sections present the *H and 3C NMR data.

'H NMR Spectroscopic Data

The 'H NMR spectrum of 2-Nitropyridine provides information on the chemical environment of
the hydrogen atoms in the molecule.

Table 1: *H NMR Spectroscopic Data for 2-Nitropyridine
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Chemical Shift (5, o Coupling Constant
Proton Multiplicity
ppm) (3, Hz)
H-3 8.25-8.22 m
H-4 7.65-7.60 m
H-5 8.05-8.01 m
H-6 8.65 - 8.62 m

Note: The chemical shifts and coupling constants are highly dependent on the solvent and the
magnetic field strength of the NMR instrument. The data presented here are typical values.

13C NMR Spectroscopic Data

The 13C NMR spectrum reveals the number and types of carbon atoms in the 2-Nitropyridine

molecule.

Table 2: 3C NMR Spectroscopic Data for 2-Nitropyridine

Carbon Chemical Shift (6, ppm)
C-2 150.1
C-3 124.2
C-4 136.5
C-5 124.2
C-6 150.1

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 2-Nitropyridine by
measuring the absorption of infrared radiation.
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Table 3: Key IR Absorption Bands for 2-Nitropyridine

Wavenumber (cm~?) Vibration Type Functional Group
3100 - 3000 C-H stretch Aromatic

1600 - 1585 C=C stretch Aromatic Ring

1530 - 1500 N-O asymmetric stretch Nitro group

1350 - 1330 N-O symmetric stretch Nitro group

1500 - 1400 C-C stretch Aromatic Ring

Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr
pellet, thin film). The presence of strong absorption bands corresponding to the nitro group is a
characteristic feature of the IR spectrum of 2-Nitropyridine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the 2-
Nitropyridine molecule. The presence of the pyridine ring and the nitro group gives rise to
characteristic absorption bands.

Table 4: UV-Vis Spectroscopic Data for 2-Nitropyridine

Molar Absorptivity Electronic
Solvent Amax (nm) .
(¢, L-mol~*-cm™?) Transition

Methanol ~254, ~202 Not available - 1"

Note: The absorption maxima of pyridine in a non-polar solvent are around 251 nm and 197
nm. The nitro group, being an auxochrome, can cause a bathochromic (red) shift in the
absorption maxima. The exact values for 2-Nitropyridine can vary depending on the solvent
polarity.

Experimental Protocols
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The following are detailed methodologies for obtaining the spectroscopic data presented in this
guide.

NMR Spectroscopy Protocol

Sample Preparation:
» Weigh approximately 5-10 mg of purified 2-Nitropyridine.

e Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean,
dry NMR tube.

e Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).

Instrumentation and Data Acquisition:

o Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is
recommended for optimal signal dispersion.

e 1H NMR Parameters:
o Pulse Program: Standard single-pulse sequence.
o Spectral Width: 10-12 ppm.
o Number of Scans: 16-64 scans, depending on the sample concentration.
o Relaxation Delay: 1-2 seconds.
e 13C NMR Parameters:
o Pulse Program: Proton-decoupled pulse sequence.
o Spectral Width: 200-250 ppm.

o Number of Scans: 1024 or more scans may be required due to the low natural abundance
of 13C.
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o Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift axis using the internal standard.

Integrate the signals in the *H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of dry 2-Nitropyridine with approximately 100-200 mg of dry, IR-
grade Potassium Bromide (KBr) in an agate mortar and pestle.

o Transfer the mixture to a pellet die.

o Apply pressure using a hydraulic press to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:

e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the empty sample holder (or a pure KBr pellet) is
recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy Protocol

Sample Preparation:
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» Prepare a stock solution of 2-Nitropyridine of a known concentration in a UV-grade solvent
(e.g., methanol, ethanol, or cyclohexane).

» Perform serial dilutions to obtain a series of solutions with concentrations that will give
absorbance readings in the linear range of the instrument (typically 0.1 to 1.0).

Instrumentation and Data Acquisition:

Spectrometer: A dual-beam UV-Vis spectrophotometer.

Wavelength Range: Typically 200-400 nm for 2-Nitropyridine.

Blank: Use the same solvent as used for the sample as a blank to zero the absorbance.

Cuvettes: Use quartz cuvettes with a 1 cm path length.
Data Processing:

e Record the absorbance spectrum of each solution.

« ldentify the wavelength(s) of maximum absorbance (Amax).

« If performing quantitative analysis, a calibration curve of absorbance versus concentration
can be constructed to determine the molar absorptivity (€) using the Beer-Lambert law (A =
ebc).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Nitropyridine.
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Caption: General workflow for the spectroscopic analysis of 2-Nitropyridine.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitropyridine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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